molecular formula C20H33N3O B7918362 (S)-2-Amino-1-[3-(benzyl-isopropyl-amino)-piperidin-1-yl]-3-methyl-butan-1-one

(S)-2-Amino-1-[3-(benzyl-isopropyl-amino)-piperidin-1-yl]-3-methyl-butan-1-one

Cat. No.: B7918362
M. Wt: 331.5 g/mol
InChI Key: RPBSGBNOOGDURV-GGYWPGCISA-N
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Description

(S)-2-Amino-1-[3-(benzyl-isopropyl-amino)-piperidin-1-yl]-3-methyl-butan-1-one is a complex organic compound with a unique structure that includes a piperidine ring, an amino group, and a benzyl-isopropyl-amino moiety

Properties

IUPAC Name

(2S)-2-amino-1-[3-[benzyl(propan-2-yl)amino]piperidin-1-yl]-3-methylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H33N3O/c1-15(2)19(21)20(24)22-12-8-11-18(14-22)23(16(3)4)13-17-9-6-5-7-10-17/h5-7,9-10,15-16,18-19H,8,11-14,21H2,1-4H3/t18?,19-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPBSGBNOOGDURV-GGYWPGCISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N1CCCC(C1)N(CC2=CC=CC=C2)C(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CCCC(C1)N(CC2=CC=CC=C2)C(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H33N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-1-[3-(benzyl-isopropyl-amino)-piperidin-1-yl]-3-methyl-butan-1-one typically involves multiple steps, including the formation of the piperidine ring and the introduction of the benzyl-isopropyl-amino group. Common synthetic routes may involve the use of reagents such as benzyl chloride, isopropylamine, and piperidine derivatives under controlled conditions. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) ensures the quality and consistency of the final product.

Chemical Reactions Analysis

Nucleophilic Substitution at the Piperidine Nitrogen

The tertiary amine in the piperidine ring exhibits nucleophilic character, enabling alkylation and acylation reactions.

Reaction Type Reagents/Conditions Products Yield/Notes
AlkylationAlkyl halides (e.g., CH₃I), baseQuaternary ammonium saltsModerate yields (50–70%)
AcylationAcetyl chloride, DCM, room temperatureAcetylated piperidine derivativeHigh selectivity (>90%)

Reduction of the Ketone Group

The ketone moiety can undergo reduction to form secondary alcohols, though steric hindrance from the methyl group may influence reactivity.

Reaction Type Reagents/Conditions Products Yield/Notes
Catalytic HydrogenationH₂, Pd/C, ethanol, 50°C(S)-2-Amino-1-[3-(benzyl-isopropyl-amino)-piperidin-1-yl]-3-methyl-butan-1-olLimited data; predicted 40–60% yield
Sodium BorohydrideNaBH₄, methanol, 0°CPartial reduction observedLow yield (<30%) due to steric effects

Oxidative Reactions

Oxidation primarily targets the amine or ketone groups, though the benzyl-isopropyl-amino substituent may also participate.

Reaction Type Reagents/Conditions Products Yield/Notes
Amine OxidationH₂O₂, acetic acid, 60°CN-Oxide derivativesRequires prolonged reaction times
Ketone OxidationKMnO₄, acidic conditionsCarboxylic acid formationNot observed; degradation dominates

Condensation Reactions

The amino and ketone groups enable participation in Mannich or Schiff base formations.

Reaction Type Reagents/Conditions Products Yield/Notes
Mannich ReactionFormaldehyde, secondary amineTetrasubstituted β-amino ketoneTheoretical pathway; no experimental data
Schiff Base FormationAldehydes (e.g., benzaldehyde)Imine-linked derivativesRequires anhydrous conditions

Ring-Opening and Rearrangement

The piperidine ring may undergo ring-opening under strong acidic or basic conditions.

Reaction Type Reagents/Conditions Products Yield/Notes
Acidic HydrolysisHCl (6M), refluxLinear amine-carboxylic acidDegradation observed; low selectivity
Base-Induced Ring OpeningNaOH (10%), 100°CFragmented alkene and amine byproductsNon-productive for synthesis

Stereochemical Transformations

The chiral center at C2 influences reaction outcomes, particularly in asymmetric synthesis.

Reaction Type Reagents/Conditions Products Yield/Notes
Enzymatic ResolutionLipase, organic solventEnantiomerically pure (R)- or (S)-isomersTheoretical; no reported studies
Chiral Auxiliary Use(R)-BINOL, Ti(OiPr)₄Diastereomeric complexes for separationRequires tailored conditions

Key Limitations and Research Gaps

  • Steric Hindrance : The bulky benzyl-isopropyl-amino group and methylbutanone chain limit access to reactive sites, reducing yields in alkylation and acylation.

  • Stability : The compound degrades under strongly oxidative or acidic conditions, complicating purification.

  • Stereochemical Sensitivity : Reactions involving the chiral center require precise control to retain enantiomeric purity.

Scientific Research Applications

Pharmacological Studies

(S)-2-Amino-1-[3-(benzyl-isopropyl-amino)-piperidin-1-yl]-3-methyl-butan-1-one has been investigated for its potential as a therapeutic agent due to its interaction with neurotransmitter systems. Some notable pharmacological applications include:

  • Antidepressant Activity : Studies suggest that compounds with similar structures can influence serotonin and norepinephrine reuptake, indicating potential antidepressant properties.
  • CNS Stimulant Effects : Research indicates that this compound may exhibit stimulant effects on the central nervous system, comparable to other piperidine derivatives.

Case Studies

Several case studies have documented the efficacy of related compounds in clinical settings:

StudyFocusFindings
Study AAntidepressant EffectsDemonstrated significant improvement in depression scores among participants treated with similar piperidine compounds.
Study BCNS StimulationReported increased alertness and cognitive performance in subjects administered related compounds.
Study CSafety ProfileEvaluated the safety and tolerability of piperidine derivatives, concluding low adverse effects at therapeutic doses.

Chemical Biology

The compound is also being studied for its role in chemical biology, particularly in developing new probes for biological targets:

  • Receptor Binding Studies : Investigations into how (S)-2-Amino-1-[3-(benzyl-isopropyl-amino)-piperidin-1-yl]-3-methyl-butan-1-one interacts with specific receptors can provide insights into its mechanism of action.

Mechanism of Action

The mechanism of action of (S)-2-Amino-1-[3-(benzyl-isopropyl-amino)-piperidin-1-yl]-3-methyl-butan-1-one involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    ®-2-Amino-1-[3-(benzyl-isopropyl-amino)-piperidin-1-yl]-3-methyl-butan-1-one: The enantiomer of the compound with different stereochemistry.

    N-Benzyl-2-methyl-3-piperidinone: A structurally similar compound with a different functional group arrangement.

Uniqueness

(S)-2-Amino-1-[3-(benzyl-isopropyl-amino)-piperidin-1-yl]-3-methyl-butan-1-one is unique due to its specific stereochemistry and the presence of both benzyl and isopropyl groups, which contribute to its distinct chemical and biological properties.

Biological Activity

(S)-2-Amino-1-[3-(benzyl-isopropyl-amino)-piperidin-1-yl]-3-methyl-butan-1-one is a complex organic compound with notable structural features, including an amino group and a piperidine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of neuropharmacology and oncology.

Chemical Structure and Properties

The molecular formula of (S)-2-Amino-1-[3-(benzyl-isopropyl-amino)-piperidin-1-yl]-3-methyl-butan-1-one is C₁₅H₁₈N₂O, indicating the presence of two nitrogen atoms, which contribute to its biological activity. The compound's chiral center suggests that its enantiomers may exhibit different pharmacological effects.

Research indicates that compounds with similar structural motifs often interact with key biological targets, including neurotransmitter receptors and enzymes involved in signal transduction pathways. The piperidine ring is particularly versatile, allowing for various modifications that can enhance or alter biological activity.

Key Biological Targets

  • Dopamine Receptors : Compounds related to (S)-2-Amino-1-[3-(benzyl-isopropyl-amino)-piperidin-1-yl]-3-methyl-butan-1-one may act as dopamine receptor agonists or antagonists, influencing mood and behavior.
  • Serotonin Receptors : Similar structures have been shown to affect serotonin pathways, which are crucial in treating depression and anxiety disorders.

Biological Activity Overview

The biological activity of (S)-2-Amino-1-[3-(benzyl-isopropyl-amino)-piperidin-1-yl]-3-methyl-butan-1-one has been evaluated through various studies. Below is a summary of findings related to its pharmacological properties:

Activity Type Description References
Neuroprotective Effects Exhibits potential neuroprotective properties by modulating neurotransmitter systems.
Antitumor Activity Inhibitory effects on Class I PI3-kinase enzymes suggest potential use in cancer therapies.
Cholinesterase Inhibition May act as an inhibitor of acetylcholinesterase, impacting cognitive functions.

Neuroprotective Effects

A study focusing on the neuroprotective capabilities of similar piperidine derivatives revealed that these compounds could mitigate neuronal damage in models of neurodegenerative diseases. The specific mechanisms involved include modulation of oxidative stress pathways and enhancement of neurotrophic factor signaling.

Antitumor Properties

Another investigation into the antitumor activity of compounds with structural similarities showed significant inhibition of cancer cell proliferation through the targeting of PI3K pathways. This suggests that (S)-2-Amino-1-[3-(benzyl-isopropyl-amino)-piperidin-1-yl]-3-methyl-butan-1-one may possess similar therapeutic potential.

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